(1S)-1-(1,3-thiazol-5-yl)ethan-1-amine
Description
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Structure
3D Structure
Properties
Molecular Formula |
C5H8N2S |
|---|---|
Molecular Weight |
128.20 g/mol |
IUPAC Name |
(1S)-1-(1,3-thiazol-5-yl)ethanamine |
InChI |
InChI=1S/C5H8N2S/c1-4(6)5-2-7-3-8-5/h2-4H,6H2,1H3/t4-/m0/s1 |
InChI Key |
RLPSARLYTKXVSE-BYPYZUCNSA-N |
Isomeric SMILES |
C[C@@H](C1=CN=CS1)N |
Canonical SMILES |
CC(C1=CN=CS1)N |
Origin of Product |
United States |
Significance of Thiazole Heterocycles in Medicinal Chemistry and Drug Discovery
The thiazole (B1198619) ring, a five-membered heterocycle containing both sulfur and nitrogen atoms, is considered a "privileged scaffold" in medicinal chemistry. researchgate.netnih.gov This distinction is due to its presence in a wide array of pharmacologically important molecules, including natural products like Vitamin B1 (Thiamine) and numerous synthetic drugs. researchgate.neteurekaselect.com The versatility of the thiazole nucleus allows it to interact with various biological targets through mechanisms like hydrogen bonding and π-π interactions.
Thiazole derivatives have demonstrated a broad spectrum of biological activities. bohrium.comorientjchem.org Researchers have extensively studied them for their potential as:
Antimicrobial agents: Thiazole is a core component of penicillin and other antibiotics. eurekaselect.comnih.gov Novel thiazole derivatives continue to be developed to combat multi-drug resistant microorganisms. orientjchem.orgnih.gov
Anticancer agents: Several clinically used anticancer drugs, such as Dasatinib and Ixabepilone, feature a thiazole ring. nih.gov Thiazole-based compounds have shown the ability to inhibit various biological targets involved in cancer progression. nih.govwisdomlib.org
Antiviral agents: The antiretroviral drug Ritonavir contains a thiazole moiety, highlighting the ring's importance in antiviral drug design. researchgate.neteurekaselect.com
Anti-inflammatory agents: Thiazole derivatives have been investigated for their anti-inflammatory properties. orientjchem.orgnih.gov
Other therapeutic areas: The applications of thiazoles extend to antimalarial, antioxidant, antidiabetic, and central nervous system (CNS) active agents. researchgate.netwisdomlib.org
The continued interest in thiazole-based compounds stems from their proven track record in approved drugs and their chemical tractability, which allows for diverse structural modifications to optimize potency and pharmacokinetic profiles. bohrium.com
Importance of Chiral Amine Moieties in Bioactive Compounds
Chiral amines are fundamental building blocks in a vast number of pharmaceuticals and bioactive natural products. nih.gov Chirality, or the "handedness" of a molecule, is a critical factor in drug design, as different enantiomers (mirror-image isomers) of a drug can have vastly different biological activities and metabolic fates. The specific three-dimensional arrangement of atoms in a chiral amine often dictates its binding affinity and selectivity for biological targets like enzymes and receptors.
The significance of chiral amines in drug development is substantial, with some estimates suggesting that over 40% of commercial pharmaceuticals contain this functional group. nih.gov The amine group itself is a key pharmacophoric feature, often involved in crucial hydrogen bonding interactions with target proteins. Introducing chirality at the carbon atom adjacent to the amine group, as seen in (1S)-1-(1,3-thiazol-5-yl)ethan-1-amine, provides a defined spatial orientation for these interactions, which can lead to improved efficacy and reduced off-target effects.
The synthesis of enantiomerically pure chiral amines is a major focus of modern organic and medicinal chemistry. nih.gov The development of biocatalytic and organocatalytic methods has provided efficient pathways to access these valuable compounds, overcoming the challenges associated with traditional chemical routes that often lack stereoselectivity. nih.govacs.org
Research Trajectories for 1s 1 1,3 Thiazol 5 Yl Ethan 1 Amine and Its Derivatives
Stereoselective Synthesis Approaches for this compound
Achieving high enantiomeric purity is critical for the biological activity of chiral molecules. The synthesis of the (S)-enantiomer of 1-(1,3-thiazol-5-yl)ethan-1-amine is accomplished through several sophisticated stereoselective strategies.
Asymmetric catalytic reduction, particularly transfer hydrogenation, of the prochiral ketone, 1-(1,3-thiazol-5-yl)ethan-1-one, represents a highly efficient method for producing the desired chiral amine. mdpi.com This approach utilizes transition-metal catalysts complexed with chiral ligands to facilitate the stereoselective transfer of hydrogen from a hydrogen source to the ketone. mdpi.com Ruthenium, rhodium, and iridium-based catalysts are commonly employed.
The mechanism involves the coordination of the chiral catalyst to the ketone, creating a transient diastereomeric complex that directs the hydride transfer to one face of the carbonyl group, preferentially forming one enantiomer of the resulting alcohol, which can then be converted to the amine. A more direct route is the reductive amination of the ketone, where an imine is formed in situ and then asymmetrically reduced. google.com The choice of chiral ligand, metal center, and reaction conditions is crucial for achieving high enantioselectivity (ee) and chemical yield. mdpi.com
Table 1: Representative Catalytic Systems for Asymmetric Reduction
| Catalyst Type | Chiral Ligand Example | Hydrogen Source | Typical Substrate | Expected Outcome |
|---|---|---|---|---|
| Ruthenium-based | (S)-BINAP | H₂ Gas / Isopropanol | Aromatic Ketones | High Yield, >95% ee |
| Rhodium-based | Chiral Phosphine-Ligands | H₂ Gas | N-heteroaromatic Imines | High Enantioselectivity |
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis for producing enantiopure amines. nih.gov Amine transaminases (ω-TAs) are particularly effective enzymes for this purpose. mdpi.com These enzymes catalyze the transfer of an amino group from a donor molecule, such as isopropylamine, to a carbonyl acceptor, in this case, 1-(1,3-thiazol-5-yl)ethan-1-one. mdpi.com
The reaction is highly stereoselective, with commercially available enzyme panels offering access to either the (R)- or (S)-enantiomer with exceptional purity (>99% ee). mdpi.com The process is attractive due to its mild reaction conditions (aqueous medium, ambient temperature, and neutral pH), high selectivity, and reduced environmental impact. nih.gov A key challenge in transaminase-catalyzed reactions is overcoming unfavorable reaction equilibria, which can often be addressed through process optimization, such as the removal of the acetone (B3395972) co-product. mdpi.com
Table 2: Biocatalytic Transamination for Chiral Amine Synthesis
| Enzyme Class | Cofactor | Amine Donor | Key Advantages |
|---|---|---|---|
| Amine Transaminase (ω-TA) | Pyridoxal-5'-phosphate (PLP) | Isopropylamine, Alanine | High enantioselectivity (>99% ee), mild conditions, green process. mdpi.commdpi.com |
While asymmetric synthesis methods aim to produce a single enantiomer directly, strategies for enhancing chiral purity are often necessary. Stereochemical control is fundamentally dictated by the choice of catalyst or enzyme in the synthetic route. However, post-synthesis purification can further increase the enantiomeric excess.
Classical Resolution: This method involves reacting the racemic amine with a chiral resolving agent, such as D-tartaric acid, to form a pair of diastereomeric salts. These salts exhibit different physical properties, such as solubility, allowing them to be separated by fractional crystallization. rsc.org
Enzymatic Kinetic Resolution: This technique utilizes an enzyme, such as a lipase (B570770), that selectively reacts with one enantiomer of the racemic mixture. For example, a lipase can catalyze the acylation of the (S)-amine, leaving the (R)-amine unreacted. google.com The resulting amide and the unreacted amine can then be easily separated.
Preparative Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) can be used to separate enantiomers on a preparative scale. While effective, this method is often more costly for large-scale production. rsc.org
Classical and Modern Synthetic Routes for the Thiazole Ring System
The thiazole heterocycle is the core structural motif of the target molecule. Its synthesis is well-established, with several classical and modern methods available for its construction.
The Hantzsch thiazole synthesis, first described in 1887, is a cornerstone reaction for forming the thiazole ring. synarchive.com The classical approach involves the cyclocondensation of an α-haloketone with a thioamide. synarchive.comchemhelpasap.com The reaction proceeds via an initial S-alkylation of the thioamide followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring. chemhelpasap.com
This method is highly versatile and generally provides good yields. mdpi.com For the synthesis of a precursor to the target compound, such as 5-acetylthiazole, a suitable α-halocarbonyl compound would be reacted with formamide. The Hantzsch synthesis remains a widely used, robust, and straightforward method for accessing a variety of substituted thiazoles. mdpi.comresearchgate.net
The Hantzsch synthesis is the most prominent example of a broader class of cyclocondensation reactions used to form thiazoles. researchgate.net These reactions fundamentally rely on the condensation of a C-C-X component (where X is a leaving group, typically a halogen) with an N-C-S component (a thioamide or thiourea). researchgate.netorganic-chemistry.org
The reaction mechanism typically begins with a nucleophilic attack by the sulfur atom of the thioamide/thiourea (B124793) on the electrophilic carbon of the α-halo carbonyl compound. chemhelpasap.com This is followed by an intramolecular nucleophilic attack by the nitrogen atom onto the carbonyl carbon, forming a five-membered ring intermediate which then dehydrates to furnish the final thiazole product. chemhelpasap.com The versatility of this approach allows for the synthesis of a wide array of 2-, 4-, and 5-substituted thiazoles by varying the starting materials. researchgate.netnih.gov
Table 3: Examples of Reactants in Thiazole Cyclocondensation
| α-Halo Carbonyl Component | Thio-Component | Resulting Thiazole Substitution Pattern |
|---|---|---|
| 2-Bromoacetophenone | Thiourea | 2-Amino-4-phenylthiazole chemhelpasap.com |
| Ethyl bromopyruvate | Thioacetamide | 2-Methyl-4-ethoxycarbonylthiazole |
| 3-Chloro-2,4-pentanedione | Formamide | 4-Methyl-5-acetylthiazole |
Application of Active Methylene (B1212753) Ketones in Thiazole Ring Formation
The construction of the thiazole ring is frequently accomplished through the Hantzsch thiazole synthesis, a classic and robust method first described in 1887. wikipedia.orgsynarchive.comijper.org This reaction typically involves the condensation of an α-haloketone with a thioamide. synarchive.comnih.gov α-Haloketones are derivatives of active methylene ketones and are key substrates for this transformation.
The general mechanism proceeds via nucleophilic attack of the sulfur atom from the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. chemhelpasap.com For the synthesis of a precursor to this compound, such as 5-acetyl-1,3-thiazole, a suitable α-haloketone and thioformamide (B92385) would be required. The reaction is known for its efficiency and simplicity, often providing good yields. chemhelpasap.comorganic-chemistry.org
| Reactant Type | Role in Synthesis | Example |
|---|---|---|
| α-Haloketone | Provides the C4-C5 and substituent backbone | Chloroacetone |
| Thioamide | Provides the S1, C2, and N3 atoms of the ring | Thioacetamide |
Diverse Methodologies for Ethan-1-amine Side Chain Formation
Once the thiazole core bearing a suitable functional group (e.g., a ketone or carboxylic acid) at the C5 position is synthesized, the focus shifts to the formation of the chiral ethan-1-amine side chain.
The Gabriel synthesis is a well-established method for preparing primary amines from primary alkyl halides, effectively avoiding the overalkylation that can occur with ammonia (B1221849). wikipedia.orgbyjus.comchemistrysteps.com The reaction utilizes potassium phthalimide (B116566) as an ammonia surrogate. wikipedia.org The phthalimide anion, a potent nucleophile, displaces a halide from a suitable precursor, such as 1-(1,3-thiazol-5-yl)ethyl halide, in an SN2 reaction. chemistrysteps.com
The resulting N-alkylphthalimide is then cleaved to release the desired primary amine. nrochemistry.com Cleavage is typically achieved through hydrazinolysis (the Ing-Manske procedure) or acidic/basic hydrolysis. wikipedia.orgnrochemistry.com Hydrazinolysis is often preferred as it proceeds under milder conditions, though the separation of the phthalhydrazide (B32825) byproduct can sometimes be challenging. wikipedia.orgnrochemistry.com This method is highly effective for primary halides but generally fails with secondary alkyl halides. wikipedia.org
Reductive amination is a highly versatile and widely used method for forming amines from carbonyl compounds (ketones or aldehydes). wikipedia.org This process involves the conversion of a ketone, such as 5-acetylthiazole, into an amine. The reaction proceeds via an intermediate imine, which is formed by the reaction of the ketone with an amine source (like ammonia for primary amines) and is subsequently reduced in situ to the final amine. wikipedia.org
A key advantage of this method is the ability to achieve enantioselectivity. Asymmetric reductive amination (ARA) can be performed using chiral catalysts, such as ruthenium or iridium complexes with chiral ligands, or by employing biocatalysts like imine reductases (IREDs) or reductive aminases (RedAms). researchgate.netacs.orgresearchgate.netnih.gov These catalytic systems can deliver the desired (1S)-enantiomer with high enantiomeric excess (ee). researchgate.netacs.org Various reducing agents can be employed, including hydrogen gas, sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride. wikipedia.org
| Component | Function | Common Examples |
|---|---|---|
| Carbonyl Compound | Amine precursor | 5-Acetylthiazole |
| Amine Source | Provides the nitrogen atom | Ammonia, Ammonium Acetate |
| Reducing Agent | Reduces the imine intermediate | H₂, NaBH₄, NaBH₃CN |
| Catalyst (for ARA) | Induces stereoselectivity | Ru/Chiral Ligand, Imine Reductase |
Another route to the ethan-1-amine side chain involves the reduction of corresponding nitriles or amides. A precursor such as 1-(1,3-thiazol-5-yl)acetonitrile or 1-(1,3-thiazol-5-yl)acetamide could be reduced to the target amine. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for the reduction of amides to amines. organic-chemistry.org This method is effective but the reactivity of such hydrides necessitates careful control of reaction conditions to avoid side reactions with other functional groups. Platinum-catalyzed reductions using silanes have also been developed as a milder alternative that tolerates a broader range of functional groups. organic-chemistry.org
The Curtius rearrangement provides a pathway to convert carboxylic acids into primary amines with the loss of one carbon atom. wikipedia.orgnih.govorganic-chemistry.org In the context of synthesizing the target compound, this would involve starting with a precursor like 2-(1,3-thiazol-5-yl)propanoic acid. The reaction proceeds through an acyl azide (B81097) intermediate, which is typically generated from the carboxylic acid or its corresponding acyl chloride. organic-chemistry.orgchemistrysteps.com
Upon heating, the acyl azide undergoes a concerted rearrangement, losing nitrogen gas to form an isocyanate. wikipedia.orgrsc.org This highly reactive isocyanate intermediate can then be trapped with water or acid to hydrolyze it to the primary amine via an unstable carbamic acid, which decarboxylates spontaneously. nih.govorganic-chemistry.org A related transformation is the Schmidt reaction, which converts carboxylic acids directly to amines using hydrazoic acid under acidic conditions. wikipedia.orgorganic-chemistry.org
One-Pot and Multicomponent Synthesis Strategies
Modern synthetic chemistry emphasizes efficiency, atom economy, and environmental considerations, leading to the development of one-pot and multicomponent reactions (MCRs). scispace.com These strategies combine several reaction steps into a single operation without isolating intermediates, saving time, reagents, and solvents. scispace.com
Several MCRs have been developed for the synthesis of thiazole derivatives. nih.govacs.orgiau.irbenthamdirect.com For instance, a three-component reaction involving an aldehyde, an isothiocyanate, and an alkyl bromide can yield highly substituted thiazoles in a single step. benthamdirect.com Chemoenzymatic one-pot syntheses have also been reported, where enzymes catalyze multicomponent reactions under mild conditions to produce thiazoles with high yields. nih.gov Such strategies could potentially be adapted to construct the this compound scaffold or a close precursor in a highly convergent and efficient manner. nih.govnih.gov
Considerations for Scalable Synthesis and Process Optimization
The transition from a laboratory-scale synthesis to a large-scale, industrial manufacturing process for chiral molecules like this compound necessitates a thorough evaluation of the synthetic route's efficiency, robustness, safety, and economic viability. Process optimization focuses on refining reaction parameters to maximize yield and purity while minimizing costs and environmental impact. Key considerations involve the selection of an appropriate synthetic strategy, rigorous control of stereochemistry, and the implementation of modern manufacturing technologies.
A primary challenge in scaling up the synthesis of this compound is the efficient and reliable installation of the chiral amine center. While numerous methods exist for synthesizing chiral amines, not all are amenable to large-scale production. researchgate.net Methodologies that are highly favored for industrial application include catalytic asymmetric synthesis and biocatalysis, as they often provide high enantioselectivity and avoid the use of stoichiometric chiral auxiliaries, which can be costly and generate significant waste. nih.gov
Strategic Approaches to Scalability:
The most critical step is the asymmetric synthesis of the amine. Asymmetric reductive amination of a precursor ketone, such as 1-(1,3-thiazol-5-yl)ethan-1-one, is a direct and atom-economical method. nih.gov This transformation can be achieved using transition metal-catalyzed asymmetric hydrogenation or through biocatalysis.
Catalytic Asymmetric Hydrogenation: This method employs chiral transition-metal complexes (e.g., Iridium, Rhodium, or Ruthenium-based) to catalyze the reduction of an imine intermediate with high enantioselectivity. acs.org For large-scale operations, catalyst efficiency, defined by the turnover number (TON) and turnover frequency (TOF), is critical to minimize the consumption of expensive precious metals. Process optimization would focus on catalyst loading, hydrogen pressure, temperature, and solvent choice to ensure high conversion and enantiomeric excess (ee).
Biocatalysis: The use of enzymes, particularly ω-transaminases (ω-TAs), presents a highly selective and sustainable alternative. nih.gov Transaminases catalyze the transfer of an amino group from a donor molecule to a ketone substrate, creating the chiral amine with exceptional enantiopurity. nih.gov The advantages of biocatalysis for scalable synthesis include mild reaction conditions (ambient temperature and pressure), the use of water as a solvent, and high specificity, which reduces the formation of byproducts. nih.gov Process optimization in biocatalysis involves enzyme immobilization for reuse, efficient cofactor regeneration systems, and managing potential substrate or product inhibition to maintain high reaction rates. nih.gov
Interactive Data Table: Comparison of Scalable Enantioselective Methods
| Feature | Catalytic Asymmetric Hydrogenation | Biocatalysis (ω-Transaminase) |
| Catalyst | Chiral metal-ligand complex (e.g., Ir, Rh) | Enzyme (e.g., ω-TA) |
| Stereoselectivity | Good to excellent (often >95% ee) | Typically excellent (>99% ee) |
| Reaction Conditions | Often requires elevated pressure (H₂) and temperature | Mild (ambient temperature, atmospheric pressure) |
| Solvent | Organic solvents (e.g., Methanol, Toluene) | Aqueous buffer, sometimes with co-solvents |
| Scalability Pros | High throughput, well-established technology | High selectivity, green process, safe operating conditions |
| Scalability Cons | Cost and toxicity of precious metals, handling of H₂ gas | Enzyme stability, cofactor cost, potential inhibitions |
Process Optimization and Technology:
Continuous flow reactors offer significant advantages for scalability:
Enhanced Safety: Small reaction volumes at any given time minimize the risks associated with highly reactive intermediates or exothermic reactions.
Precise Control: Superior heat and mass transfer allow for precise control over reaction parameters like temperature, pressure, and residence time, leading to higher consistency and purity. nih.gov
Purification is another critical aspect of process optimization. While laboratory syntheses often rely on column chromatography, this method is generally not cost-effective for large-scale production. Scalable purification strategies for chiral amines include diastereomeric salt formation followed by crystallization or, ideally, direct crystallization of the desired enantiomer, which can be a highly efficient and economical method for achieving high chemical and enantiomeric purity.
Interactive Data Table: Key Parameters for Process Optimization
| Parameter | Impact on Scalable Synthesis | Optimization Goal |
| Catalyst Loading | Directly impacts cost and can affect reaction rate and purity. | Minimize loading while maintaining high conversion and selectivity (>99% ee). |
| Solvent Selection | Affects solubility, reaction rate, safety, and environmental impact. | Use of green, recyclable, and low-toxicity solvents that facilitate product isolation. |
| Temperature/Pressure | Influences reaction kinetics, selectivity, and process safety. | Identify the optimal range for maximizing yield and minimizing byproducts and energy consumption. |
| Purification Method | Major driver of cost, yield loss, and solvent waste. | Develop a robust crystallization process to avoid chromatography. |
| Process Technology | Determines throughput, safety, and control (e.g., Batch vs. Flow). | Implement continuous flow processing for improved safety, control, and efficiency. nih.gov |
Ultimately, the development of a scalable process for this compound hinges on an integrated approach that combines an efficient, enantioselective chemical transformation with modern process control and purification strategies to deliver the target compound consistently, safely, and economically.
Spectroscopic Analysis for Confirmation of Molecular Architecture
Spectroscopic methods are fundamental in determining the structure of a molecule by probing the interactions of its atoms and bonds with electromagnetic radiation. For a compound like this compound, techniques such as NMR, Mass Spectrometry, and IR spectroscopy would be employed to verify its elemental composition, connectivity, and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR: The proton NMR spectrum for this compound would be expected to show distinct signals for each unique proton environment.
Thiazole Protons: The protons on the thiazole ring are expected to appear in the aromatic region of the spectrum. Specifically, the proton at the C2 position typically appears at a high chemical shift (δ > 8.5 ppm), while the proton at the C4 position would be found further upfield.
Ethan-1-amine Protons: The methine proton (-CH) adjacent to the amino group and the thiazole ring would appear as a quartet, coupled to the neighboring methyl protons. The methyl protons (-CH₃) would present as a doublet, coupled to the methine proton. The amine protons (-NH₂) may appear as a broad singlet.
¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments.
Thiazole Carbons: The carbon atoms of the thiazole ring (C2, C4, and C5) would resonate in the downfield region (typically δ 110-160 ppm) characteristic of aromatic and heterocyclic systems.
Ethan-1-amine Carbons: The methine carbon (-CH) and the methyl carbon (-CH₃) of the ethylamine side chain would appear in the aliphatic region of the spectrum.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-(1,3-thiazol-5-yl)ethan-1-amine (Note: These are estimated values based on analogous structures. Actual experimental values may vary.)
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Thiazole H-2 | ~8.8 - 9.0 | ~150 - 155 |
| Thiazole H-4 | ~7.8 - 8.0 | ~140 - 145 |
| Thiazole C-5 | - | ~125 - 135 |
| Ethan-1-amine -CH | Quartet, ~4.2 - 4.5 | ~45 - 55 |
| Ethan-1-amine -CH₃ | Doublet, ~1.5 - 1.7 | ~20 - 25 |
| Ethan-1-amine -NH₂ | Broad Singlet, variable | - |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For 1-(1,3-thiazol-5-yl)ethan-1-amine (C₅H₈N₂S), the expected exact mass would be approximately 128.04 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula. The fragmentation pattern would likely show a characteristic loss of the methyl group (M-15) and cleavage of the C-C bond between the side chain and the thiazole ring.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations.
Key expected absorption bands include:
N-H Stretch: The primary amine (-NH₂) would show one or two bands in the 3300-3500 cm⁻¹ region.
C-H Stretch: Aliphatic C-H stretches from the ethyl group would appear just below 3000 cm⁻¹, while aromatic C-H stretches from the thiazole ring would appear just above 3000 cm⁻¹.
C=N and C=C Stretch: Vibrations from the thiazole ring would be observed in the 1400-1600 cm⁻¹ region.
N-H Bend: The amine scissoring vibration typically appears around 1590-1650 cm⁻¹.
Table 2: Expected IR Absorption Frequencies
| Functional Group | Bond Vibration | Expected Frequency (cm⁻¹) |
| Primary Amine | N-H Stretch | 3300 - 3500 |
| Primary Amine | N-H Bend | 1590 - 1650 |
| Aromatic Ring | C-H Stretch | > 3000 |
| Aliphatic Chain | C-H Stretch | < 3000 |
| Thiazole Ring | C=N, C=C Stretch | 1400 - 1600 |
X-ray Crystallography for Solid-State Structure Determination
To unambiguously determine the three-dimensional structure of this compound in the solid state, single-crystal X-ray diffraction would be required. This technique provides precise atomic coordinates, allowing for the determination of bond lengths, bond angles, and torsional angles.
Conformational Analysis and Stereochemical Assignment
The "(1S)" designation in the compound's name specifies the absolute stereochemistry at the chiral center (the carbon atom bonded to the thiazole ring, the methyl group, the amine group, and a hydrogen atom). This assignment is typically confirmed by X-ray crystallography on the parent compound or a suitable crystalline derivative.
Conformational analysis, often supported by computational modeling (e.g., Density Functional Theory - DFT), would explore the rotational freedom around the single bond connecting the ethanamine side chain to the thiazole ring. These studies help identify the most stable (lowest energy) conformations of the molecule. The orientation of the ethylamine group relative to the plane of the thiazole ring is a key conformational feature that can influence the molecule's physical properties and biological activity.
Chemical Modification and Derivatization Strategies of the 1,3 Thiazol 5 Yl Ethanamine Core
Functionalization at Thiazole (B1198619) Ring Positions (C-2, C-4, C-5)
The reactivity of the thiazole ring is influenced by the presence of both a sulfur and a nitrogen atom, which dictates the positions susceptible to various chemical transformations. numberanalytics.com The structural pattern of thiazole derivatives is predominantly focused on the substitution of hydrogen atoms with desired moieties at positions 2, 4, and 5. analis.com.my
The thiazole ring exhibits a degree of aromaticity, making it susceptible to electrophilic substitution reactions. wikipedia.org The π-electron density is highest at the C5 position, making it the primary site for electrophilic attack. wikipedia.orgchemicalbook.com If the C5 position is already substituted, electrophilic substitution can occur at the C4 position. researchgate.net Common electrophilic substitution reactions include halogenation, nitration, and Friedel-Crafts acylation. numberanalytics.com For instance, thiazoles can be halogenated using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). numberanalytics.com Nitration can be achieved with a mixture of nitric and sulfuric acids. numberanalytics.com
| Reaction | Reagent | Position of Substitution |
| Halogenation | N-bromosuccinimide (NBS) | C5 |
| Nitration | Nitric Acid/Sulfuric Acid | C5 |
| Friedel-Crafts Acylation | Acyl Halide/Lewis Acid | C5 |
This table is based on general thiazole reactivity and may vary depending on the specific substrate and reaction conditions.
Nucleophilic substitution reactions on the thiazole ring are less common than electrophilic substitutions but can be achieved under specific conditions. numberanalytics.com The C2 position is the most electron-deficient and, therefore, the most susceptible to nucleophilic attack. chemicalbook.compharmaguideline.com These reactions typically require the presence of a good leaving group, such as a halogen, at the C2, C4, or C5 position. pharmaguideline.com Nucleophilic aromatic substitution (SNAr) reactions can occur with suitable leaving groups on the thiazole ring. numberanalytics.com Additionally, deprotonation at the C2 position using strong bases like organolithium compounds can generate a nucleophilic C2, which can then react with various electrophiles. pharmaguideline.com
Metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of the thiazole ring, enabling the introduction of a wide variety of substituents. numberanalytics.com These reactions typically involve the coupling of a thiazole derivative bearing a halogen or a suitable leaving group with an organometallic reagent in the presence of a transition metal catalyst, most commonly palladium. beilstein-archives.org Common cross-coupling reactions include the Suzuki-Miyaura, Stille, and Negishi couplings. numberanalytics.com These methods allow for the formation of carbon-carbon bonds, introducing alkyl, aryl, and other organic fragments to the thiazole core. beilstein-archives.org For example, 5-bromo substituted thiazoles can be used to introduce numerous building blocks containing olefinic or even triple bond structures using Suzuki, Heck, or Sonogashira reactions. beilstein-archives.org
| Cross-Coupling Reaction | Thiazole Reagent | Coupling Partner | Catalyst |
| Suzuki-Miyaura | Thiazole boronic acid/ester | Aryl/alkyl halide | Pd(0)/Pd(II) |
| Stille | Thiazole stannane | Aryl/alkyl halide | Pd(0)/Pd(II) |
| Negishi | Thiazole organozinc | Aryl/alkyl halide | Pd(0)/Ni(II) |
This table summarizes common metal-catalyzed cross-coupling reactions for thiazole functionalization. numberanalytics.com
Modifications of the Ethan-1-amine Side Chain
The primary amine of the ethan-1-amine side chain is a key site for chemical modification, allowing for the introduction of a wide range of functional groups through various reactions.
The primary amine of (1S)-1-(1,3-thiazol-5-yl)ethan-1-amine can readily undergo amidation and acylation reactions with carboxylic acids, acyl chlorides, or acid anhydrides to form the corresponding amides. lookchemmall.com These reactions are fundamental in organic synthesis and are widely used to introduce a diverse array of substituents. organic-chemistry.org Various coupling reagents can be employed to facilitate the amidation of carboxylic acids with amines under mild conditions. lookchemmall.com One-pot synthesis methods have been developed for the efficient conversion of carboxylic acids and amines into amides using reagents like thionyl chloride. researchgate.netrsc.org
Chain Elongation and Introduction of Pendant Groups
The primary amine of the this compound core serves as a versatile anchor for chemical modifications. Chain elongation and the introduction of pendant groups can be readily achieved through standard synthetic methodologies, such as acylation and alkylation reactions. These modifications are instrumental in exploring the structure-activity relationships of derivatives and in the development of compounds with tailored properties.
Acylation of the primary amine with a variety of acylating agents, including acid chlorides, anhydrides, and carboxylic acids (in the presence of coupling agents), yields a diverse range of amide derivatives. nih.govmdpi.com This strategy allows for the introduction of various functionalities, including aliphatic and aromatic moieties. For instance, reaction with chloroacetyl chloride can introduce a reactive handle for further nucleophilic substitution, enabling the attachment of a wide array of pendant groups. nih.gov
Alkylation of the amine, though potentially leading to mixtures of mono- and di-alkylated products, provides another avenue for chain elongation. Reductive amination, a more controlled method, involving the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent, is a powerful tool for introducing substituted alkyl chains.
The introduction of pendant groups can also be achieved by reacting the amine with isocyanates or isothiocyanates to form urea (B33335) or thiourea (B124793) derivatives, respectively. These functional groups can alter the electronic and steric properties of the molecule and provide additional points for hydrogen bonding interactions.
The following table provides a summary of representative reactions for chain elongation and the introduction of pendant groups on the this compound core.
| Reaction Type | Reagent Example | Product Type |
| Acylation | Acetyl chloride | N-(1-(thiazol-5-yl)ethyl)acetamide |
| Acylation | Benzoyl chloride | N-(1-(thiazol-5-yl)ethyl)benzamide |
| Acylation | Chloroacetyl chloride | 2-chloro-N-(1-(thiazol-5-yl)ethyl)acetamide |
| Alkylation | Methyl iodide | N-methyl-1-(thiazol-5-yl)ethanamine |
| Reductive Amination | Benzaldehyde, NaBH4 | N-benzyl-1-(thiazol-5-yl)ethanamine |
| Urea Formation | Phenyl isocyanate | 1-phenyl-3-(1-(thiazol-5-yl)ethyl)urea |
| Thiourea Formation | Phenyl isothiocyanate | 1-phenyl-3-(1-(thiazol-5-yl)ethyl)thiourea |
Design and Synthesis of Fused Heterocyclic Systems Incorporating the Thiazole Moiety
The synthesis of fused heterocyclic systems from the this compound core presents a significant synthetic challenge due to the position of the amino group at the C5 side chain. The majority of established methods for the synthesis of fused thiazole systems, such as imidazothiazoles and thiazolopyrimidines, utilize 2-aminothiazole (B372263) derivatives as starting materials, where the exocyclic amine is directly attached to the thiazole ring at the 2-position. This positioning is crucial for classical cyclization strategies like the Hantzsch synthesis and related condensations.
Imidazothiazole Derivatives
The synthesis of imidazo[2,1-b]thiazoles, a prominent class of fused heterocyclic compounds, typically involves the reaction of a 2-aminothiazole with an α-haloketone. researchgate.netresearchgate.netnih.gov This reaction proceeds via an initial N-alkylation of the endocyclic nitrogen of the 2-aminothiazole, followed by cyclization of the exocyclic amino group onto the carbonyl carbon of the α-haloketone.
To construct an imidazothiazole system from this compound, a multi-step synthetic sequence would be necessary. One hypothetical approach could involve the initial modification of the thiazole ring to introduce a reactive handle adjacent to the nitrogen atom, which is not a straightforward transformation. A more plausible, albeit indirect, strategy would involve the deconstruction and reconstruction of the thiazole ring, which would compromise the integrity of the starting core.
A more common and direct approach to imidazothiazoles is exemplified by the reaction of 2-aminothiazole with various α-bromoketones.
| 2-Aminothiazole Derivative | α-Bromoketone | Imidazo[2,1-b]thiazole Product |
| 2-Amino-4-phenylthiazole | 2-Bromoacetophenone | 3,6-Diphenylimidazo[2,1-b]thiazole |
| 2-Aminothiazole | Ethyl bromopyruvate | Ethyl imidazo[2,1-b]thiazole-6-carboxylate |
Thiazolopyrimidine Derivatives
The synthesis of thiazolo[3,2-a]pyrimidines, another important class of fused heterocycles, also predominantly starts from 2-aminothiazole derivatives. researchgate.netresearchgate.netnih.gov A common method involves the condensation of a 2-aminothiazole with a β-dicarbonyl compound or its synthetic equivalent. researchgate.net For instance, the reaction of 2-aminothiazole with ethyl acetoacetate (B1235776) can lead to the formation of a thiazolopyrimidine core.
Synthesizing a thiazolopyrimidine fused to the thiazole ring of this compound would again require a non-traditional and complex synthetic route. Standard methodologies are not directly applicable due to the location of the amino group.
The following table illustrates the conventional synthesis of thiazolo[3,2-a]pyrimidine derivatives from 2-aminothiazoles.
| 2-Aminothiazole Derivative | β-Dicarbonyl Compound | Thiazolo[3,2-a]pyrimidine Product |
| 2-Aminothiazole | Diethyl malonate | 7-Hydroxy-5H-thiazolo[3,2-a]pyrimidin-5-one |
| 2-Amino-4-methylthiazole | Acetylacetone | 5,7-Dimethyl-2H-thiazolo[3,2-a]pyrimidin-2-one |
Benzothiazole (B30560) and other Fused Thiazole Systems
Benzothiazoles are a class of bicyclic compounds containing a benzene (B151609) ring fused to a thiazole ring. The direct synthesis of a benzothiazole from this compound is not feasible in a manner that incorporates the starting thiazole ring into the final benzothiazole structure. Benzothiazole synthesis typically involves the reaction of 2-aminothiophenol (B119425) with various electrophiles, such as aldehydes or carboxylic acids.
However, other fused thiazole systems could potentially be synthesized from derivatives of the starting material. For example, if the ethanamine side chain is further functionalized to contain a nucleophilic center, intramolecular cyclization onto the thiazole ring could be envisioned, although this would likely lead to novel and less common fused systems.
An example of another fused thiazole system is the pyrano[2,3-d]thiazole. Its synthesis can be achieved from 2-aminothiazole derivatives through multi-step sequences involving the construction of the pyran ring onto the thiazole core. iaea.org
The synthesis of diverse fused heterocyclic systems remains a cornerstone of medicinal chemistry. While the this compound core presents challenges for the direct application of classical fusion methodologies, the development of novel synthetic strategies could open avenues to new and unexplored chemical space.
Structure Activity Relationship Sar Studies and Ligand Design Principles
Identification of Key Pharmacophoric Features for Target Interaction
Pharmacophore modeling for various biologically active thiazole (B1198619) derivatives has consistently identified several key features crucial for target interaction. These models often highlight a specific arrangement of hydrogen bond acceptors, hydrogen bond donors, hydrophobic centers, and planar groups. researchgate.net For instance, studies on thiazole-based colchicine (B1669291) binding site inhibitors identified seven essential pharmacophoric features: three hydrogen bond acceptors, one hydrogen bond donor, two hydrophobic sites, and one planar group. researchgate.net
The (1S)-1-(1,3-thiazol-5-yl)ethan-1-amine structure inherently possesses several of these key features. The nitrogen atom in the thiazole ring and the primary amine can act as hydrogen bond acceptors and donors, respectively. The thiazole ring itself provides a planar, aromatic system capable of engaging in π-π stacking or hydrophobic interactions, while the ethyl group contributes to hydrophobic binding. The precise spatial arrangement of these features, dictated by the (1S) stereocenter, is critical for effective binding to biological targets. Molecular docking studies on various thiazole analogues confirm that the thiazole ring and its substituents frequently participate in hydrogen bonding and hydrophobic interactions within the active sites of enzymes or receptors. nih.gov
Impact of Substituent Electronic and Steric Properties on Biological Activity
The biological activity of thiazole derivatives is highly sensitive to the electronic and steric properties of substituents on the thiazole ring and adjacent structures. SAR analyses across different series of thiazole-containing compounds have demonstrated that modifying these properties can significantly modulate potency and selectivity.
Electronic Effects: The introduction of electron-withdrawing groups (e.g., Cl, Br, F) or electron-donating groups (e.g., OCH₃) on phenyl rings attached to the thiazole scaffold has been shown to influence activity. For example, in a series of pyridazinone-thiazole hybrids, the presence of electron-withdrawing groups on an associated phenyl ring resulted in higher anticonvulsant seizure protection. nih.gov Conversely, for certain anticonvulsant benzenesulfonamide (B165840) derivatives, a methoxy (B1213986) phenyl group (an electron-donating group) attached to a pyridine (B92270) ring was credited with the highest activity. nih.gov This indicates that the optimal electronic properties are target-dependent.
Steric Effects: The size and shape of substituents play a crucial role. In a series of thiazole derivatives with H1-antihistamine activity, hydrophobic and steric parameters were found to be important for activity. nih.gov For some antimicrobial thiazole derivatives, the presence of a bulky adamantyl group showed significant activity. nih.gov In another study on antimicrobial thiazoles, SAR analysis revealed that the presence of a 2-(3,4-dimethoxyphenyl)ethanamine substituent at position 4 and a phenol (B47542) at position 2 of the thiazole ring were beneficial for antibacterial activity. nih.gov These findings underscore the importance of optimizing substituent size to achieve a complementary fit within the target's binding pocket.
The following table summarizes SAR findings for various thiazole derivatives, illustrating the impact of different substituents on biological activity.
| Compound Series | Substituent Modification | Impact on Biological Activity | Reference |
| Pyridazinone-thiazole hybrids | Addition of electron-withdrawing groups (Cl, Br, F) to phenyl ring | Higher anticonvulsant activity | nih.gov |
| Thiazole-based chalcones | Presence of NHCH₃ and phenyl group on side chain | Essential for antimicrobial activity | nih.gov |
| Disubstituted 1,3-thiazoles | Para-halogen substitution on phenyl ring | Important for anticonvulsant activity | nih.gov |
| Thiazole-indole/imidazothiadiazole hybrids | Addition of bulky groups like 2-methylisoquinolin-1(2H)-one | Favorable for antibacterial activity | nih.gov |
Stereochemical Influence on Molecular Recognition and Efficacy
Stereochemistry is a critical determinant of biological activity, as molecular targets like enzymes and receptors are chiral environments. The designation "(1S)" in this compound specifies the absolute configuration at the chiral carbon atom bonded to the amine and the thiazole ring. This specific three-dimensional arrangement is fundamental for molecular recognition and efficacy.
Biological systems often exhibit a high degree of stereoselectivity, meaning that one enantiomer of a chiral drug may bind to its target with significantly higher affinity and produce a greater therapeutic effect than its corresponding enantiomer. The inactive or less active enantiomer might even contribute to off-target effects. While specific studies on the stereochemical influence of this compound are not detailed in the provided context, the principles of stereochemistry in drug design are well-established. researchgate.net The precise orientation of the amine group, the methyl group, and the thiazole ring relative to each other, as defined by the (S)-configuration, dictates how the molecule can interact with its binding site. Any change to this configuration, such as in the (1R)-enantiomer, would alter the spatial presentation of the key pharmacophoric features, potentially leading to a dramatic loss of biological activity. researchgate.net
Lead Optimization and Analog-Based Drug Design Approaches
The thiazole scaffold is an excellent starting point for lead optimization and analog-based drug design due to its synthetic tractability and favorable pharmacological properties. nih.govmdpi.com The process of lead optimization involves systematically modifying a hit compound to improve its potency, selectivity, and pharmacokinetic properties.
Analog-based design is a common strategy where derivatives of a lead compound are synthesized to explore the SAR. For the thiazole core, this can involve several approaches:
Ring Modification and Substitution: Introducing various substituents at different positions of the thiazole ring to probe for beneficial interactions with the target. nih.gov
Bioisosteric Replacement: Replacing parts of the molecule with other chemical groups that have similar physical or chemical properties to enhance activity or improve metabolic stability. For example, a 1,3,4-oxadiazole (B1194373) might be used as a bioisostere for a 1,3,4-thiadiazole. mdpi.com
Molecular Hybridization: Combining the thiazole pharmacophore with other known bioactive scaffolds to create hybrid molecules with potentially enhanced or dual activities. nih.govnih.gov This approach has been used to develop novel antimicrobial and anticancer agents. nih.govnih.gov
Future Research Directions and Therapeutic Potential Pre Clinical Focus
Challenges and Opportunities in Thiazole-Based Drug Discovery and Development
The thiazole (B1198619) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous natural products and synthetic drugs. researchgate.net Its versatile nature allows for extensive chemical modification, leading to a wide array of pharmacological activities. eurekaselect.comwisdomlib.org However, the path from a promising thiazole-based compound to a clinical candidate is fraught with challenges that must be navigated alongside significant opportunities.
A primary challenge in the development of thiazole derivatives is ensuring target specificity and avoiding off-target effects. acs.org Some thiazole-containing fragments have shown a tendency for non-specific inhibition, potentially through reactivity with amino acid residues like cysteine in proteins. acs.org This necessitates thorough hit profiling and validation using a combination of experimental and in-silico methods to confirm a clear mechanism of action and rule out promiscuous activity. researchgate.netacs.org Another significant hurdle is the translation of potent in-vitro activity into in-vivo efficacy. mdpi.com This gap can be attributed to a lack of fully representative experimental models and unfavorable pharmacokinetic profiles. mdpi.com Furthermore, the rise of drug-resistant pathogens and cancer cells presents a continuous challenge, demanding the design of novel thiazole derivatives that can overcome these resistance mechanisms. tandfonline.com
Despite these challenges, the opportunities for thiazole-based drug discovery are vast. The structural tunability of the thiazole ring is a major advantage, making it an ideal candidate for structure-activity relationship (SAR) studies to optimize potency and selectivity. mdpi.com Thiazole derivatives have demonstrated a remarkable breadth of biological activities, showing potential as anticancer, antimicrobial, antiviral, anti-inflammatory, antidiabetic, and antimalarial agents. wisdomlib.orgkuey.netnih.gov In oncology, for instance, structural modifications have yielded potent inhibitors of cancer cell migration and invasion with no apparent cytotoxicity. nih.gov The strategy of hybridizing the thiazole scaffold with other pharmacologically active moieties has also emerged as a powerful approach to develop agents with synergistic or enhanced therapeutic effects. researchgate.net The ongoing research into thiazole derivatives continues to pave the way for developing potent new pharmacological agents for a multitude of therapeutic areas. wisdomlib.org
Table 1: Key Challenges and Opportunities in Thiazole Drug Discovery
| Category | Detailed Aspect | Implication/Example | Citation |
|---|---|---|---|
| Challenges | Non-Specific Inhibition | Reactivity with catalytic cysteine residues can lead to false positives in screening campaigns. | acs.org |
| In Vitro to In Vivo Translation | Promising results in cell-based assays may not translate to animal models due to poor pharmacokinetics. | mdpi.com | |
| Drug Resistance | Emergence of antibiotic-resistant bacterial strains requires novel thiazole structures. | tandfonline.com | |
| Investment & Models | Lack of funding and fully representative disease models can stall development, especially for neglected diseases. | mdpi.com | |
| Opportunities | Privileged Scaffold | The thiazole ring is a common motif in approved drugs (e.g., Dasatinib), indicating its biological compatibility. | researchgate.netnih.gov |
| Structural Versatility | The ring is amenable to chemical modifications to enhance potency and target specificity. | mdpi.com | |
| Broad-Spectrum Activity | Derivatives show potential against a wide range of diseases, including cancer, infections, and diabetes. | wisdomlib.orgkuey.net |
Emerging Synthetic Strategies for Thiazole Amines
The synthesis of the thiazole core has traditionally been dominated by classic methods such as the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides. bepls.com While effective, these conventional protocols often suffer from drawbacks like harsh reaction conditions, the use of hazardous reagents, and lengthy reaction times. bepls.com In response, modern synthetic chemistry has shifted towards developing more efficient and environmentally benign strategies for the synthesis of thiazole derivatives, including thiazole amines.
Emerging strategies increasingly focus on green chemistry principles. This includes the use of eco-friendly solvents like water or deep eutectic solvents, which are safer alternatives to traditional volatile organic compounds. bepls.commdpi.com Microwave-assisted synthesis has also gained prominence as a technique to accelerate reaction rates, often leading to higher yields and cleaner products in significantly less time than conventional heating methods. bepls.com
Furthermore, one-pot, multi-component reactions are being developed to improve efficiency. These procedures allow for the synthesis of complex thiazole derivatives in a single step from simple starting materials, minimizing waste and simplifying purification processes. bepls.com The use of reusable, solid-supported catalysts, such as silica-supported tungstosilisic acid, is another key development, aligning with the goals of sustainable chemistry. bepls.com These advanced synthetic methods focus on cyclization, condensation reactions, and various functional group transformations to create a diverse library of thiazole amines with tailored properties for drug discovery. nih.gov
Table 2: Comparison of Synthetic Strategies for Thiazole Derivatives
| Synthetic Strategy | Description | Advantages | Disadvantages | Citation |
|---|---|---|---|---|
| Hantzsch Synthesis (Traditional) | Reaction of α-halocarbonyls with a thioamide. | Well-established, versatile for many substitutions. | Often requires harsh conditions, may produce waste. | bepls.com |
| Microwave-Assisted Synthesis | Uses microwave irradiation to heat the reaction. | Rapid reaction times, improved yields, high purity. | Requires specialized equipment. | bepls.com |
| Multi-Component Reactions | Combines three or more reactants in a single step to form the final product. | High atom economy, operational simplicity, reduced waste. | Optimization can be complex. | bepls.com |
| Green Chemistry Approaches | Employs environmentally friendly solvents (e.g., water) and reusable catalysts. | Reduced environmental impact, increased safety. | May require longer reaction times or specific catalysts. | bepls.com |
Exploration of Novel Pharmacological Targets for Thiazole Derivatives
The therapeutic versatility of thiazole derivatives stems from their ability to interact with a wide range of biological targets. nih.gov While some thiazole-containing drugs have well-established mechanisms, preclinical research is actively exploring novel pharmacological targets to address unmet medical needs, particularly in oncology, infectious diseases, and metabolic disorders.
In the realm of oncology, research has moved beyond general cytotoxicity to identify specific molecular pathways. Thiazole derivatives have been developed as inhibitors of key targets like BCR/ABL kinase in chronic myelogenous leukemia and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which is crucial for tumor angiogenesis. nih.govmdpi.com Other investigated targets include the anti-apoptotic protein Bcl-2 and the signal-transducing protein RAS p21, both of which are implicated in cancer cell survival and proliferation. nih.govjpionline.org
For infectious diseases, thiazole compounds are being investigated as inhibitors of novel bacterial enzymes, such as DNA gyrase B, to combat antibiotic resistance. researchgate.net In the fight against neglected tropical diseases, specific enzymes and proteins within parasites like Trypanosoma cruzi and Plasmodium falciparum are being targeted to develop new therapeutic agents with improved efficacy and lower toxicity compared to current treatments. mdpi.com Additionally, other targets such as carbonic anhydrase-II for glaucoma and fibrinogen receptors for thrombosis highlight the broad potential of the thiazole scaffold to generate selective inhibitors for diverse disease-related proteins. researchgate.netrsc.org
Table 3: Selected Pharmacological Targets for Thiazole Derivatives
| Target Class | Specific Target | Therapeutic Area | Example/Significance | Citation |
|---|---|---|---|---|
| Kinases | BCR/ABL | Oncology (CML) | Dasatinib is a clinically used thiazole-based inhibitor. | nih.gov |
| VEGFR-2 | Oncology | Inhibition blocks tumor blood vessel formation. | mdpi.com | |
| Enzymes | Carbonic Anhydrase-II | Glaucoma | Inhibition reduces intraocular pressure. | rsc.org |
| Bacterial DNA Gyrase B | Infectious Disease | A target for developing new antibacterial agents. | researchgate.net | |
| Receptors | Fibrinogen Receptor | Cardiovascular | Antagonists have anti-thrombotic properties. | researchgate.net |
| Other Proteins | Bcl-2 | Oncology | Inhibition promotes apoptosis (cell death) in cancer cells. | nih.gov |
Integration of Artificial Intelligence and Machine Learning in Thiazole Research
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery, and thiazole research is no exception. These computational tools are being employed to accelerate the identification of promising drug candidates, predict their biological activities, and optimize their properties, thereby reducing the time and cost associated with traditional research and development. premierscience.comajrconline.org
One of the primary applications of AI in this field is the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.gov These models use ML algorithms to analyze large datasets of thiazole derivatives and correlate their chemical structures with their biological activities. researchgate.net By identifying key molecular features responsible for a desired pharmacological effect, QSAR can effectively predict the potency of novel, untested compounds, guiding medicinal chemists in designing more effective molecules. nih.govresearchgate.net
AI is also instrumental in virtual screening, where vast digital libraries of chemical compounds can be rapidly assessed for their potential to bind to a specific biological target. ajrconline.org Deep learning techniques can predict complex drug-target interactions, identify novel scaffolds, and even generate new molecular structures with desired therapeutic profiles. mdpi.com Furthermore, AI models are being developed to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new thiazole derivatives, helping to identify candidates with favorable pharmacokinetic profiles early in the discovery process and reducing the likelihood of late-stage failures. mdpi.com The synergy between computational experts and medicinal chemists, facilitated by AI, is poised to significantly accelerate the journey of new thiazole-based therapies from the lab to the clinic. mdpi.com
Table 4: Applications of AI/ML in Thiazole Drug Discovery
| Application Area | AI/ML Technique | Objective | Outcome | Citation |
|---|---|---|---|---|
| Hit Identification | Virtual Screening, Deep Learning | To rapidly screen large compound libraries against a biological target. | Identification of potential hit compounds with higher accuracy than traditional methods. | premierscience.comajrconline.org |
| Lead Optimization | QSAR, Regression Models | To predict the biological activity of new derivatives based on their chemical structure. | Rational design of more potent and selective compounds. | nih.govresearchgate.net |
| Property Prediction | Neural Networks, Support Vector Machines | To predict ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. | Early identification of candidates with drug-like properties, reducing late-stage failures. | ajrconline.orgmdpi.com |
| De Novo Design | Generative Models | To create entirely new molecular structures with desired therapeutic profiles. | Exploration of novel chemical space for innovative drug candidates. | mdpi.com |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing (1S)-1-(1,3-thiazol-5-yl)ethan-1-amine with high enantiomeric purity?
- Methodological Answer :
- Chiral Pool Synthesis : Use enantiomerically pure starting materials, such as (S)-alanine derivatives, coupled with thiazole ring formation via cyclization of thioamides or thioureas under acidic conditions.
- Asymmetric Catalysis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) to induce stereoselectivity during the formation of the amine-thiazole bond.
- Purification : Use preparative chiral HPLC with cellulose-based columns (e.g., Chiralpak® IC) to isolate the (1S)-enantiomer. Confirm purity via polarimetry and NMR analysis of diastereomeric derivatives (e.g., Mosher’s esters) .
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods or gloveboxes for synthesis and purification steps to avoid inhalation of volatile intermediates.
- Waste Disposal : Collect organic waste containing thiazole derivatives in halogen-free containers and treat with oxidizing agents (e.g., KMnO/HSO) before disposal. Follow institutional guidelines for hazardous waste .
Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?
- Methodological Answer :
- NMR : Use and NMR to confirm the thiazolyl proton environment (e.g., δ 8.3–8.5 ppm for H-2 of thiazole) and amine functionality.
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF can verify molecular weight and isotopic patterns.
- IR Spectroscopy : Identify N-H stretching (3300–3500 cm) and C=N/C-S vibrations (1600–1500 cm) .
Advanced Research Questions
Q. How can researchers resolve contradictions between experimental NMR data and computational predictions for this compound?
- Methodological Answer :
- Cross-Validation : Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian 16 with B3LYP/6-311+G(d,p)). Adjust solvent effects (e.g., PCM model for DMSO).
- Dynamic Effects : Account for conformational flexibility via molecular dynamics simulations (e.g., AMBER) to identify dominant conformers influencing NMR spectra.
- X-ray Validation : Resolve ambiguities by obtaining a single-crystal structure via SHELXL refinement, which provides definitive bond lengths and angles .
Q. What strategies are effective for analyzing non-covalent interactions in crystalline forms of this amine using X-ray diffraction?
- Methodological Answer :
- Hirshfeld Surface Analysis : Use CrystalExplorer to map close contacts (e.g., N-H···N/S interactions between thiazole and amine groups).
- Energy Frameworks : Construct interaction energy diagrams (e.g., via CE-B3LYP) to quantify contributions from π-π stacking or hydrogen bonding.
- Refinement Tools : Apply SHELXL’s TWIN/BASF commands to model disorder or twinning in crystals .
Q. How can computational chemistry predict the reactivity of the thiazole ring in nucleophilic or electrophilic reactions?
- Methodological Answer :
- Frontier Molecular Orbitals (FMOs) : Calculate HOMO/LUMO energies (e.g., via Gaussian) to identify reactive sites. Thiazole’s C-2 position is typically electrophilic due to LUMO localization.
- Reactivity Descriptors : Compute Fukui indices (using Multiwfn) to predict regioselectivity in substitution reactions.
- MD Simulations : Model solvation effects (e.g., in water/DMSO) to assess steric hindrance around the thiazole ring .
Q. What experimental approaches can address low yields in the coupling of thiazole derivatives with chiral amines?
- Methodological Answer :
- Catalytic Optimization : Screen palladium catalysts (e.g., Pd(OAc)/Xantphos) for Buchwald-Hartwig coupling. Adjust ligand ratios to suppress β-hydride elimination.
- Microwave-Assisted Synthesis : Reduce reaction time and improve yield by conducting couplings under microwave irradiation (100–120°C, 30 min).
- Byproduct Analysis : Use LC-MS to identify side products (e.g., dehalogenated thiazoles) and adjust stoichiometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
